molecular formula C9H14O2 B8424286 1-Methoxybicyclo[2.2.2]octan-2-one

1-Methoxybicyclo[2.2.2]octan-2-one

Cat. No.: B8424286
M. Wt: 154.21 g/mol
InChI Key: DDWYWFBBYPOQTH-UHFFFAOYSA-N
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Description

1-Methoxybicyclo[2.2.2]octan-2-one is a bicyclic ketone derivative featuring a methoxy group at the bridgehead position (C1) and a ketone at C2. Its rigid bicyclo[2.2.2]octane framework imparts significant steric constraints and electronic effects, making it a valuable intermediate in organic synthesis. The compound has been utilized in the enantioselective synthesis of natural products, such as (±)-allo-cedrol (khusiol), via bridgehead substitution strategies . Its reactivity is influenced by the electron-donating methoxy group, which stabilizes intermediates and directs regioselectivity in cycloadditions or solvolysis reactions. Synthesis often involves photochemical or acid-catalyzed methods, with endo/exo isomer ratios affecting yields .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-methoxybicyclo[2.2.2]octan-2-one

InChI

InChI=1S/C9H14O2/c1-11-9-4-2-7(3-5-9)6-8(9)10/h7H,2-6H2,1H3

InChI Key

DDWYWFBBYPOQTH-UHFFFAOYSA-N

Canonical SMILES

COC12CCC(CC1)CC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-methoxybicyclo[2.2.2]octan-2-one, highlighting differences in substituents, reactivity, and applications:

Compound Substituents Key Properties Applications References
This compound -OCH₃ at C1, =O at C2 High rigidity; electron-donating methoxy stabilizes enolates. Synthesis of (±)-allo-cedrol via bridgehead substitution.
4-Methoxybicyclo[2.2.2]octan-2-one -OCH₃ at C4, =O at C2 Positional isomer; reduced steric hindrance at bridgehead. Intermediate for antimalarial/antitrypanosomal agents.
1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one -Cl at C1, -CH₃ at C3 Electron-withdrawing Cl increases solvolysis reactivity; bulky methyl groups. Study of bridgehead leaving group effects in SN1/SN2 mechanisms.
1-Hydroxybicyclo[2.2.2]octan-2-one -OH at C1, =O at C2 Hydrogen bonding capability; acidic hydroxyl proton. Precursor for triflate derivatives in solvolysis studies.
Bicyclo[2.2.2]oct-5-en-2-one Double bond at C5-C6, =O at C2 Increased strain enhances Diels-Alder reactivity. IMDA (intramolecular Diels-Alder) reactions for natural product synthesis.
1-Methylbicyclo[2.2.2]octan-2-one -CH₃ at C1, =O at C2 Electron-donating methyl group; less polar than methoxy analog. Model for steric effects in enolization kinetics.

Key Findings :

Substituent Position and Reactivity: The bridgehead methoxy group in this compound enhances stability of enolate intermediates compared to methyl or chloro analogs, enabling selective alkylation or aldol reactions . In contrast, 4-methoxybicyclo[2.2.2]octan-2-one exhibits lower steric hindrance, making it more amenable to nucleophilic attacks at C2 .

Electronic Effects :

  • Chlorine at C1 (1-chloro derivative) increases solvolysis rates due to its electron-withdrawing nature, while methoxy groups slow reactions by stabilizing transition states through resonance .

Ring Strain and Reactivity :

  • The double bond in bicyclo[2.2.2]oct-5-en-2-one introduces strain, accelerating IMDA reactions by ~30% compared to saturated analogs .

Synthetic Utility :

  • 1-Methoxy derivatives are pivotal in natural product synthesis (e.g., allo-cedrol), whereas hydroxylated analogs (e.g., 6-hydroxybicyclo[2.2.2]octan-2-one) serve as intermediates in diterpene biosynthesis .

Data Tables

Table 1: Physical Properties of Bicyclo[2.2.2]octan-2-one Derivatives

Compound Molecular Formula Boiling Point (°C) Polarity (LogP) Synthetic Yield
This compound C₉H₁₄O₂ 62–64 (3 mm Hg) 0.7 (XLogP3) 58% (endo/exo 23:10)
4-Methoxybicyclo[2.2.2]octan-2-one C₉H₁₄O₂ Not reported 0.7 (XLogP3) Not reported
1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one C₁₀H₁₅ClO Not reported 2.1 (estimated) 46% (two-step)

Table 2: Reaction Rates in Base-Catalyzed Enolization

Compound Relative Enolization Rate Conditions
Bicyclo[2.2.2]octan-2-one 1.0 (reference) 0.1 M NaOH, 25°C
This compound 3.2 0.1 M NaOH, 25°C
1-Methylbicyclo[2.2.2]octan-2-one 0.8 0.1 M NaOH, 25°C

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